molecular formula C18H18FN7O3 B2947103 1-(2-fluorophenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide CAS No. 2034589-40-5

1-(2-fluorophenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2947103
CAS No.: 2034589-40-5
M. Wt: 399.386
InChI Key: NFEVKKGOOJGSPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-fluorophenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide features a 5-oxopyrrolidine-3-carboxamide core substituted with:

  • A 2-fluorophenyl group at the pyrrolidine nitrogen.
  • A side chain comprising a 1,2,3-triazole linked via an ethyl group to a 3-methyl-1,2,4-oxadiazole ring.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN7O3/c1-11-21-18(29-23-11)14-10-25(24-22-14)7-6-20-17(28)12-8-16(27)26(9-12)15-5-3-2-4-13(15)19/h2-5,10,12H,6-9H2,1H3,(H,20,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEVKKGOOJGSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-fluorophenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide is a novel chemical entity that exhibits significant biological activity. This article reviews the available literature on its pharmacological properties, focusing on its anticancer potential and other biological effects.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes:

  • A fluorophenyl group,
  • An oxadiazole moiety,
  • A triazole linkage,
  • A pyrrolidine backbone.

This unique combination of functional groups is believed to contribute to its biological activity.

Biological Activity Overview

Research has indicated that compounds containing oxadiazole and triazole rings often exhibit promising biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Anticancer Activity

A significant body of research has focused on the anticancer properties of oxadiazole derivatives. For instance:

  • In vitro studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways .
  • The presence of electron-withdrawing groups (like fluorine) in the aromatic ring has been linked to enhanced biological activity .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 Value (µM)Mechanism of Action
1MCF-70.48Apoptosis via caspase activation
2HCT-1160.78Cell cycle arrest at G1 phase
3A5491.54Induction of p53 expression

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies have highlighted key pathways:

  • Caspase Activation : The compound appears to increase caspase 3/7 activity, leading to programmed cell death in cancer cells .
  • Cell Cycle Arrest : Flow cytometry analyses indicate that it can cause cell cycle arrest at the G1 phase in certain cancer cell lines .
  • Hydrophobic Interactions : Molecular docking studies suggest strong hydrophobic interactions between the compound and target proteins, enhancing its binding affinity and efficacy .

Case Studies

Several case studies have reported on the synthesis and evaluation of similar compounds:

  • A study demonstrated that oxadiazole derivatives showed higher cytotoxicity compared to traditional chemotherapeutics like doxorubicin .
  • Another investigation found that modifications in the oxadiazole structure could significantly alter biological activity, suggesting a structure–activity relationship that warrants further exploration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Compound A : 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
  • Core : 5-oxopyrrolidine-3-carboxamide.
  • Substituents :
    • 4-Fluorophenyl (vs. 2-fluorophenyl in the target compound).
    • 1,3,4-Thiadiazole with an isopropyl group (vs. triazole-oxadiazole combination).
  • Key Differences: Fluorine position on phenyl alters electronic and steric interactions. Thiadiazole (S-containing) vs.
Compound B : 1-(4-Chlorophenyl)-N-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide
  • Core : 5-oxopyrrolidine-3-carboxamide.
  • Substituents :
    • 4-Chlorophenyl (halogen substitution differs from fluorine).
    • Tetrazole ring (vs. triazole-oxadiazole).
  • Key Differences :
    • Chlorine’s larger atomic radius and lower electronegativity vs. fluorine influence pharmacokinetics.
    • Tetrazole’s acidity and metabolic stability differ from oxadiazole-triazole systems .
Compound C : N-(3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
  • Core : 1H-1,2,3-triazole-4-carboxamide (vs. pyrrolidine-carboxamide).
  • Substituents :
    • 3-Fluorophenyl and 2-oxopyrrolidinyl on a propyl chain.
  • Key Differences :
    • Lack of 5-oxopyrrolidine core reduces conformational rigidity.
    • Propyl chain vs. ethyl linker may alter spatial orientation .

Heterocyclic Motifs and Functional Implications

Compound Heterocycles Present Key Properties
Target Compound 1,2,3-Triazole + 1,2,4-oxadiazole Enhanced metabolic stability; π-π stacking
Compound A 1,3,4-Thiadiazole Sulfur atom increases lipophilicity
Compound B Tetrazole High acidity; bioisostere for carboxylic acid
Compound C 1,2,3-Triazole Click chemistry compatibility; hydrogen bonding
  • Triazole-Oxadiazole Synergy : The target’s dual heterocyclic system may improve binding to kinases or proteases compared to single-ring systems .
  • Thiadiazole vs.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B
Molecular Weight ~430 g/mol* 378.4 g/mol 431.3 g/mol
Halogen Substituent 2-Fluorophenyl 4-Fluorophenyl 4-Chlorophenyl
Heterocycle Oxadiazole-Triazole Thiadiazole Tetrazole

*Estimated based on molecular formula.

  • Molecular Weight : The target’s higher molecular weight may impact bioavailability compared to Compound A.
  • Halogen Effects : 2-Fluorophenyl’s ortho-substitution could hinder rotational freedom vs. para-substituted analogues .

NMR and Structural Insights

  • NMR Comparison : highlights that chemical shift variations in regions A (positions 39–44) and B (positions 29–36) can localize substituent effects. For the target compound, the triazole-oxadiazole system would likely perturb shifts in these regions vs. simpler heterocycles .

Q & A

Q. What synthetic strategies are recommended for the efficient preparation of this compound?

The synthesis involves multi-step organic reactions, including cycloaddition for the 1,2,4-oxadiazole and 1,2,3-triazole moieties. Key steps:

  • Coupling reactions : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, as described for analogous oxadiazole-triazole hybrids .
  • Purification : Employ column chromatography (silica gel) and recrystallization in ethanol/water mixtures to isolate intermediates.
  • Characterization : Validate each step via 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS), referencing protocols for related carboxamide derivatives .

Q. What analytical techniques are essential for characterizing this compound?

Critical techniques include:

  • X-ray crystallography : Resolve the crystal structure using SHELXL for refinement, ensuring accurate bond-length and angle measurements .
  • NMR spectroscopy : Assign peaks using 1H^1H-13C^{13}C-HSQC and HMBC to confirm connectivity, particularly for the fluorophenyl and oxadiazole groups .
  • Thermogravimetric analysis (TGA) : Assess thermal stability, especially for the oxadiazole ring, which may decompose above 200°C .

Q. How can solubility challenges be mitigated during in vitro assays?

  • Co-solvents : Use dimethyl sulfoxide (DMSO) or PEG-400 at concentrations ≤1% (v/v) to maintain compound stability .
  • Salt formation : Explore hydrochloride or trifluoroacetate salts to enhance aqueous solubility, as demonstrated for triazole-carboxamide analogs .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound be resolved?

  • Complementary techniques : Pair X-ray diffraction with powder X-ray diffraction (PXRD) to validate phase purity and detect polymorphs .
  • Refinement protocols : Apply SHELXL’s TWIN/BASF commands to model twinning or disorder, particularly for flexible pyrrolidine-5-one moieties .
  • Validation tools : Use R values and electron density maps (e.g., Fo-Fc) to identify misplaced atoms, ensuring bond-length accuracy (±0.02 Å) .

Q. How to design structure-activity relationship (SAR) studies for enzyme inhibition?

  • Substituent variation : Modify the 3-methyl-1,2,4-oxadiazole group to assess steric/electronic effects, as done for FLAP inhibitors .
  • Bioisosteric replacements : Replace the fluorophenyl group with chlorophenyl or trifluoromethyl analogs to probe hydrophobic interactions .
  • Assay selection : Use human whole-blood LTB4_4 inhibition assays (IC50_{50} < 100 nM) to evaluate functional potency .

Q. What strategies optimize in vivo pharmacokinetics of derivatives?

  • LogP optimization : Aim for logP values 2–4 via substituent adjustments (e.g., introducing polar groups on the triazole) to balance solubility and membrane permeability .
  • Metabolic stability : Conduct liver microsome assays (human/rat) to identify metabolic soft spots, such as oxidation-prone pyrrolidine rings .

Q. How to address discrepancies between computational and experimental binding affinity data?

  • Force field calibration : Use AMBER or CHARMM with explicit solvent models to improve docking accuracy for oxadiazole-containing ligands .
  • Experimental validation : Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants (Kd_d), resolving discrepancies >1 log unit .

Q. Methodological Notes

  • Synthesis validation : Cross-check melting points and spectral data against structurally similar compounds (e.g., 5-amino-triazole-carboxamides) .
  • Data contradiction analysis : For conflicting biological results, replicate assays under standardized conditions (e.g., pH 7.4, 37°C) and control for batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.